molecular formula C17H13ClN2O6S B2612482 N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide CAS No. 301314-97-6

N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide

Cat. No. B2612482
CAS RN: 301314-97-6
M. Wt: 408.81
InChI Key: YVSNNKHHXRSVBU-UHFFFAOYSA-N
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Description

N-(3-acetyl-7-chloro-2-methylbenzofuran-5-yl)-3-nitrobenzenesulfonamide, commonly referred to as NACB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Mechanism of NO Transfer

Studies on N-methyl-N-nitrosobenzenesulfonamides have explored their capability to release NO radicals, indicating potential applications in understanding NO transfer mechanisms and reactions involving NO radicals in chemical and biological systems (Xiao‐Qing Zhu et al., 2005).

Carbonic Anhydrase Inhibition

N-Substituted sulfonamide carbonic anhydrase inhibitors have shown effects on intraocular pressure, indicating their potential in developing therapeutic agents for eye diseases such as glaucoma (M. Duffel et al., 1986). Furthermore, novel sulfonamide-based carbonic anhydrase inhibitors have been synthesized, showcasing the role of these compounds in inhibiting therapeutically relevant carbonic anhydrases (A. Sapegin et al., 2018).

Computational Studies

The synthesis, characterization, and computational study of newly synthesized sulfonamide molecules have provided insights into their structural and electronic properties, indicating applications in molecular design and drug development (P. Murthy et al., 2018).

properties

IUPAC Name

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O6S/c1-9(21)16-10(2)26-17-14(16)6-11(7-15(17)18)19-27(24,25)13-5-3-4-12(8-13)20(22)23/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSNNKHHXRSVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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